(S)-4-异丙基恶唑烷-2,5-二酮

描述

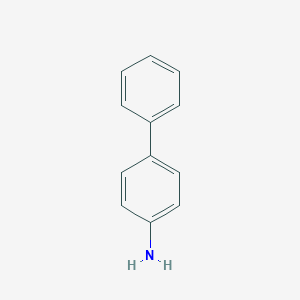

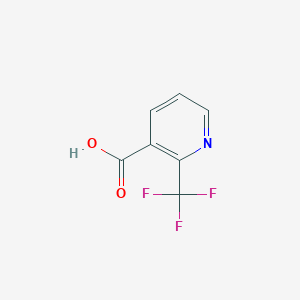

(S)-4-Isopropyloxazolidine-2,5-dione is a chemical compound with potential interest in various fields of chemistry and pharmacology due to its unique structural features. While the direct studies on this compound are limited, insights can be drawn from research on closely related thiazolidine and imidazolidine derivatives, which share functional groups or synthesis pathways.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves green methods, such as ultrasound-assisted one-pot synthesis, which uses NaCl/Oxone/Na3PO4 in aqueous media. This method produces good yields in short reaction times and confirms structures through NMR, mass spectrometry, and X-ray crystallography (Thari et al., 2020).

Molecular Structure Analysis

Studies on thiazolidine-2,4-dione derivatives highlight the significance of molecular structure in determining the compound's biological activity. Structural and conformational studies, including NMR and X-ray diffraction, provide insights into the stereochemistry and molecular geometry, essential for understanding the compound's interactions and reactivity (Dios et al., 2002).

Chemical Reactions and Properties

Thiazolidine-2,4-dione and its derivatives engage in various chemical reactions, such as cycloadditions, condensations, and biocatalytic reductions. These reactions are pivotal for synthesizing novel compounds with potential pharmacological applications. For instance, biocatalytic reduction of carbon-carbon double bonds in thiazolidine-2,4-diones using red yeasts has been described, highlighting the methodology's enantioselectivity and potential for synthesizing therapeutic agents (Cantello et al., 1994).

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, of thiazolidine-2,4-dione derivatives can be influenced by their molecular structure. Studies indicate high thermal stability in compounds, which is crucial for their potential therapeutic applications and handling (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of (S)-4-Isopropyloxazolidine-2,5-dione analogs, are central to their biological efficacy. Research into the synthesis, antimicrobial activity, and structure-activity relationships of thiazolidine-2,4-dione derivatives highlights the role of substituents in enhancing antibacterial potential against specific pathogens (Paiva et al., 2018).

科学研究应用

降血糖药:

- 恶唑烷-3,5-二酮和二甲基丙二酸酯已显示出作为降血糖药的潜力,其中 1,3-二羰基结构对于胰岛素增敏活性至关重要 (Shinkai 等,1998)。

- 已发现恶唑啉-噻唑烷-2,4-二酮类似物可以抑制高血糖和 2 型糖尿病,而不会引起肝毒性 (Fettach 等,2021)。

抗癌活性:

- 新型咪唑烷衍生物已显示出作为有效抗癌药物的潜力,其 DNA 结合亲和力与目前使用的药物相当或更高 (Shah 等,2013)。

- 噻唑烷-2,4-二酮衍生物显示出作为潜在抗癌剂的希望,某些化合物对乳腺癌细胞系表现出抑制生长的活性 (Asati & Bharti,2018)。

抗菌活性:

- 一些 5-亚芳基-噻唑烷-2,4-二酮衍生物已证明对金黄色葡萄球菌具有抗菌潜力,分子描述符有助于设计具有增强活性的新化合物 (Paiva 等,2018)。

各种疾病的治疗剂:

- 噻唑烷-2,4-二酮衍生物已被研究作为各种疾病的治疗剂,通过靶向特定蛋白质靶点和改善结合相互作用 (Chadha 等,2015)。

缓蚀剂:

- 某些衍生物,例如 3-甲基-5,5'-二苯基咪唑烷-2,4-二酮,已有效抑制盐酸溶液中低碳钢的腐蚀,通过吸附在钢表面上作为混合抑制剂 (Elbarki 等,2020)。

抗抑郁和抗焦虑药:

- 某些化合物,如化合物 22,已显示出作为抗抑郁和抗焦虑药的潜力,其作用比传统药物(如丙咪嗪)更显着 (Czopek 等,2010)。

酶抑制:

- 含羟基的化合物已有效抑制人碳酸酐酶 II,这是其他未测定同工型的潜在靶点 (Arslan 等,2015)。

属性

IUPAC Name |

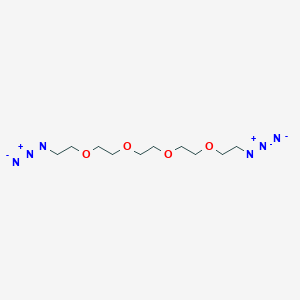

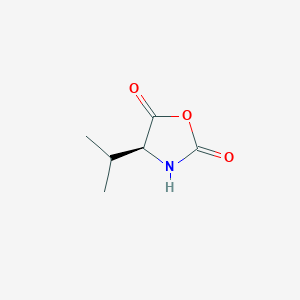

(4S)-4-propan-2-yl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCNNYXFGGTEMT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432488 | |

| Record name | (4S)-4-(Propan-2-yl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Isopropyloxazolidine-2,5-dione | |

CAS RN |

24601-74-9 | |

| Record name | (4S)-4-(Propan-2-yl)-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)